4-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Description

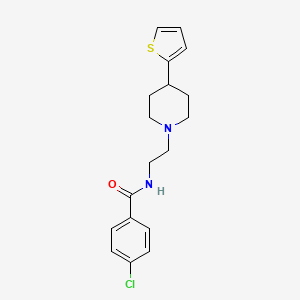

4-Chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked via an ethyl chain to a piperidine ring substituted at the 4-position with a thiophen-2-yl moiety. Its structural complexity arises from the interplay of the chloro-substituted benzamide, flexible ethyl linker, and the electron-rich thiophene-modified piperidine ring, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

4-chloro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2OS/c19-16-5-3-15(4-6-16)18(22)20-9-12-21-10-7-14(8-11-21)17-2-1-13-23-17/h1-6,13-14H,7-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVYGYQKTUZQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to a variety of biological effects. These interactions often result in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways. These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

4-Chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with thiophenyl-piperidine derivatives under controlled conditions. The process often utilizes reagents like cyanuric chloride and various solvents to facilitate the formation of the desired amide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound, 4j , was screened against glioblastoma cell lines and demonstrated significant inhibitory effects on cell growth while exhibiting low toxicity towards non-cancerous cells. The mechanism of action appears to involve the inhibition of AKT2/PKBβ signaling pathways, which are crucial in cancer progression .

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| 4j | Anti-glioma | 12 (AKT1), 14 (AKT2) | PKBβ/AKT2 |

Analgesic Effects

In analgesic studies, derivatives of this compound have shown promising results in both hot plate and acetic acid-induced writhing tests. The tested compounds exhibited significant central analgesic activity, suggesting that modifications in the piperidine ring can enhance pain relief properties .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for antimicrobial properties. In vitro assays demonstrated moderate to excellent activities against various bacterial strains, indicating potential as a therapeutic agent for infections .

Case Study 1: Glioblastoma Inhibition

A study involving compound 4j revealed its ability to inhibit neurosphere formation in glioblastoma stem cells. This finding is critical as it suggests a novel mechanism for targeting glioma cells without affecting normal cells, paving the way for targeted cancer therapies .

Case Study 2: Analgesic Evaluation

In a recent evaluation of analgesic activity, several derivatives including those related to this compound were tested. Results indicated that these compounds significantly increased latency times in pain response tests compared to control groups, demonstrating potential for development into pain management medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

- Linker Flexibility : The ethyl chain in the target compound allows conformational flexibility, whereas ketone or thioether linkers (e.g., in 7f or CAS 62984-74-1) may restrict motion or alter electronic properties .

- Ring Systems : Thiadiazole (7f) and piperazine (CAS 62984-74-1) rings offer distinct hydrogen-bonding and steric profiles compared to thiophene-modified piperidine, affecting target selectivity .

Crystallographic and Conformational Analysis

- Target Compound vs. 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Monohydrate: The unsubstituted piperidine derivative adopts a chair conformation with dihedral angles of 41.64° between the piperidine and benzamide planes, stabilized by O–H⋯N and C–H⋯O hydrogen bonds involving water molecules . The thiophene substituent in the target compound likely alters ring puckering and crystal packing due to increased steric bulk and aromatic interactions, though experimental data are pending.

Pharmacological Implications

- Antimicrobial Activity: Piperidine derivatives are known for antimicrobial properties . The thiophene substituent may enhance membrane penetration or target binding compared to phenyl or hydroxyphenyl analogs (e.g., Bezafibrate Impurity A) .

- Enzyme Inhibition : Thiadiazole-containing analogs (e.g., 7f) exhibit acetylcholinesterase inhibition, suggesting that the target compound’s thiophene moiety could similarly modulate enzyme activity .

- CYP51 Inhibition: While VNI and VNF () are potent CYP51 inhibitors with dichlorophenyl/imidazole groups, the target compound’s thiophene may offer a novel binding mode for protozoan targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.